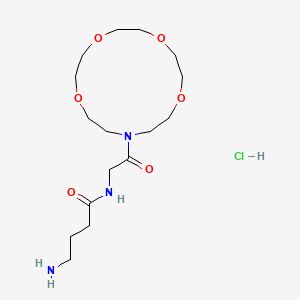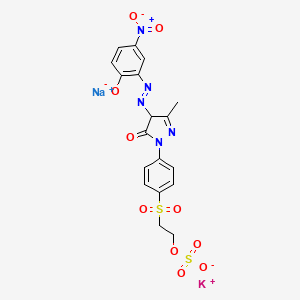
Ru(Tmp)3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruthenium tris(3,4,7,8-tetramethyl-1,10-phenanthroline), commonly referred to as Ru(Tmp)3, is a coordination complex of ruthenium. This compound is notable for its unique photophysical properties and its ability to interact with nucleic acids, making it a valuable tool in various scientific research fields .
Méthodes De Préparation
The synthesis of Ru(Tmp)3 typically involves the reaction of ruthenium trichloride with 3,4,7,8-tetramethyl-1,10-phenanthroline in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete complexation. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Ru(Tmp)3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state complexes.
Reduction: It can also be reduced under specific conditions to yield lower oxidation state species.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Photochemical Reactions: This compound is known for its photochemical properties, where it can undergo photoinduced electron transfer reactions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ru(Tmp)3 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Ru(Tmp)3 involves its interaction with molecular targets such as DNA. The compound binds to the major groove of DNA through electrostatic and hydrophobic interactions. Upon light activation, this compound can generate singlet oxygen and other reactive oxygen species, leading to oxidative damage to the DNA and other cellular components .
Comparaison Avec Des Composés Similaires
Ru(Tmp)3 is unique compared to other ruthenium complexes due to its specific ligand structure and photophysical properties. Similar compounds include:
Ruthenium tris(bipyridine): Known for its luminescent properties and applications in solar energy conversion.
Ruthenium tris(phenanthroline): Used in DNA binding studies and as a luminescent probe.
Ruthenium dipyrido[3,2-a2’,3’-c]phenazine complexes: Extensively studied for their DNA intercalation properties and potential in photodynamic therapy
This compound stands out due to its selective binding to A-DNA and its ability to act as a photochemical probe for specific DNA conformations .
Propriétés
Numéro CAS |
64894-64-0 |
|---|---|
Formule moléculaire |
C48H48N6Ru+2 |
Poids moléculaire |
810.0 g/mol |
Nom IUPAC |
ruthenium(2+);3,4,7,8-tetramethyl-1,10-phenanthroline |
InChI |
InChI=1S/3C16H16N2.Ru/c3*1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15;/h3*5-8H,1-4H3;/q;;;+2 |
Clé InChI |
BCOPJUZEHIPSNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




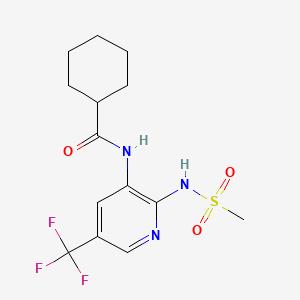

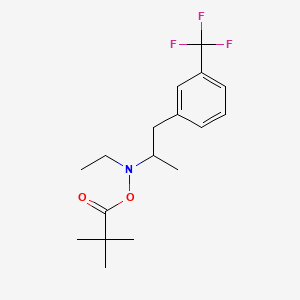
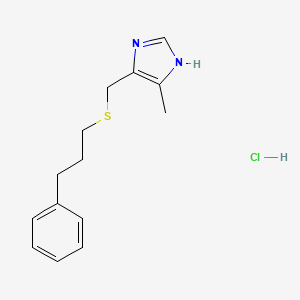
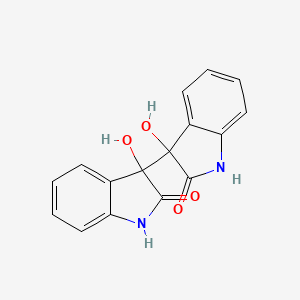

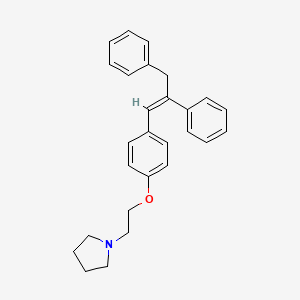
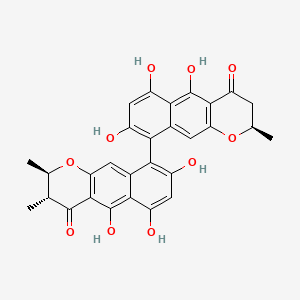
![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide](/img/structure/B12739487.png)

